molecular formula C19H25NO3 B257289 1-Adamantanecarboxamide, N-(2,5-dimethoxyphenyl)-

1-Adamantanecarboxamide, N-(2,5-dimethoxyphenyl)-

Cat. No. B257289
M. Wt: 315.4 g/mol
InChI Key: XIILAZSITCVNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Adamantanecarboxamide, N-(2,5-dimethoxyphenyl)- is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a derivative of Adamantane, a bicyclic organic compound that is widely used in the pharmaceutical industry. The synthesis of 1-Adamantanecarboxamide, N-(2,5-dimethoxyphenyl)- is a complex process that requires specialized knowledge and equipment. In

Mechanism of Action

The mechanism of action of 1-Adamantanecarboxamide, N-(2,5-dimethoxyphenyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development of inflammation, tumors, and viral infections. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-Adamantanecarboxamide, N-(2,5-dimethoxyphenyl)- has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of tumor cells and reduce the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. In addition, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Adamantanecarboxamide, N-(2,5-dimethoxyphenyl)- in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires specialized knowledge and equipment.

Future Directions

There are several future directions for the research on 1-Adamantanecarboxamide, N-(2,5-dimethoxyphenyl)-. One direction is to investigate its potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a treatment for viral infections, such as herpes simplex virus and human immunodeficiency virus. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, 1-Adamantanecarboxamide, N-(2,5-dimethoxyphenyl)- is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurological disorders. The synthesis of this compound is complex, but its potential benefits make it a promising candidate for the development of new drugs.

Synthesis Methods

The synthesis of 1-Adamantanecarboxamide, N-(2,5-dimethoxyphenyl)- involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for this synthesis are Adamantane and 2,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The yield of this synthesis method is typically around 70%.

Scientific Research Applications

1-Adamantanecarboxamide, N-(2,5-dimethoxyphenyl)- has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurological disorders.

properties

Product Name

1-Adamantanecarboxamide, N-(2,5-dimethoxyphenyl)-

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C19H25NO3/c1-22-15-3-4-17(23-2)16(8-15)20-18(21)19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,20,21)

InChI Key

XIILAZSITCVNCS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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